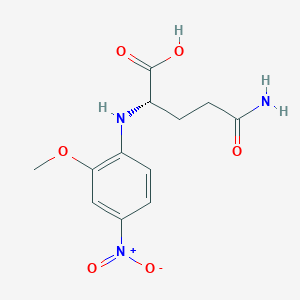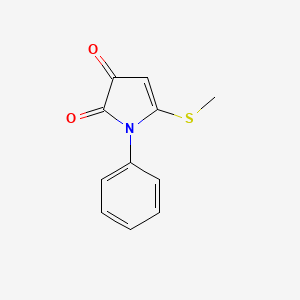![molecular formula C12H9ClO2 B14278942 [1,1'-Biphenyl]diol, 4-chloro- CAS No. 138396-05-1](/img/structure/B14278942.png)
[1,1'-Biphenyl]diol, 4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]diol, 4-chloro-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group attached to each benzene ring and a chlorine atom attached to one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]diol, 4-chloro- can be achieved through several methods. One common approach involves the chlorination of biphenyl followed by hydroxylation. The chlorination step typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]diol, 4-chloro- often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]diol, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]diol, 4-chloro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, [1,1’-Biphenyl]diol, 4-chloro- is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]diol, 4-chloro- involves its interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
4-chlorobiphenyl: A monochlorobiphenyl with a chlorine substituent at position 4.
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups at positions 4 and 4’.
Uniqueness: [1,1’-Biphenyl]diol, 4-chloro- is unique due to the presence of both hydroxyl and chlorine functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138396-05-1 |
|---|---|
Molekularformel |
C12H9ClO2 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-chloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
InChI-Schlüssel |
SBZPASPFBUIKKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)



![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)



![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)



